molecular formula C7H12O2 B14407488 2-Ethenyl-4-ethyl-1,3-dioxolane CAS No. 82172-99-4

2-Ethenyl-4-ethyl-1,3-dioxolane

Cat. No.: B14407488
CAS No.: 82172-99-4
M. Wt: 128.17 g/mol
InChI Key: WHKLHIFXZJXTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-4-ethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-ethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.

    Substitution: RLi, RMgX, RCuLi.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-ethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as muscarinic acetylcholine receptor agonists bind to these receptors, mimicking the action of acetylcholine and modulating neurotransmission . The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Properties

CAS No.

82172-99-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethenyl-4-ethyl-1,3-dioxolane

InChI

InChI=1S/C7H12O2/c1-3-6-5-8-7(4-2)9-6/h4,6-7H,2-3,5H2,1H3

InChI Key

WHKLHIFXZJXTOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(O1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.